4-Bromo-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole

Catalog No.
S13791519
CAS No.
M.F
C10H11BrFN
M. Wt
244.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indol...

Product Name

4-Bromo-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole

IUPAC Name

4-bromo-7-fluoro-3,3-dimethyl-1,2-dihydroindole

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

InChI

InChI=1S/C10H11BrFN/c1-10(2)5-13-9-7(12)4-3-6(11)8(9)10/h3-4,13H,5H2,1-2H3

InChI Key

JVRXFTLPCDYFLY-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C(C=CC(=C21)Br)F)C

4-Bromo-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a synthetic organic compound that belongs to the indole family, which is significant in medicinal chemistry and natural product synthesis. Indoles are heterocyclic compounds characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of bromine and fluorine substituents in this compound enhances its chemical reactivity and biological activity, making it a candidate for various applications in pharmaceuticals and materials science. Its molecular formula is C10H11BrFN, with a molecular weight of 244.10 g/mol.

  • Substitution Reactions: The bromine and fluorine atoms can be replaced with other functional groups through nucleophilic or electrophilic substitution.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction, allowing the formation of various derivatives.
  • Coupling Reactions: It can engage in coupling reactions to synthesize more complex organic molecules.

Common reagents used in these reactions include sodium hydride or potassium tert-butoxide for substitution, potassium permanganate or chromium trioxide for oxidation, and lithium aluminum hydride or sodium borohydride for reduction.

Research indicates that 4-Bromo-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole exhibits potential biological activities. Studies highlight its antimicrobial and anticancer properties, suggesting it may interact with specific molecular targets within cells. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity to various receptors and enzymes, which could modulate biochemical pathways and lead to therapeutic effects.

The synthesis of 4-Bromo-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole typically involves multi-step organic reactions. A common synthetic route includes:

  • Bromination: A suitable indole precursor undergoes bromination using bromine sources under controlled conditions.
  • Fluorination: Subsequent fluorination introduces the fluorine atom at the 7-position.
  • Dimethylation: The dimethyl groups are added to the 3-position of the indole structure.

These steps often require specific solvents and temperatures to optimize yield and purity. Industrial production may utilize automated reactors for large-scale synthesis .

4-Bromo-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole has diverse applications:

  • Pharmaceuticals: It serves as a building block in drug development due to its biological activity.
  • Material Science: Used in the synthesis of specialty chemicals and materials with unique properties.
  • Research: Investigated for its potential as a model compound in studies related to indole derivatives and their biological effects .

Studies on the interactions of 4-Bromo-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole with biological systems reveal its potential effects on various enzymes and receptors. Its halogen substituents may enhance lipophilicity, facilitating better membrane permeability and interaction with cellular targets. This property is crucial for understanding its mechanism of action in therapeutic contexts .

Several compounds share structural similarities with 4-Bromo-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-BromoindoleIndole structure with a bromine atomSimple indole derivative; less complex than target
7-FluoroindoleIndole structure with a fluorine atomFocuses on fluorination; lacks additional methyl groups
5-MethylindoleMethyl group at the 5-positionVariation in substitution pattern
6-BromoindolineBicyclic structure with bromine at the 6-positionDifferent positioning of bromine
2-MethylindoleMethyl group at the 2-positionLess sterically hindered compared to target

These compounds illustrate variations in substitution patterns that can influence biological activity and chemical reactivity. The unique combination of bromine and fluorine in 4-Bromo-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole contributes to its distinct properties compared to these similar compounds .

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

243.00589 g/mol

Monoisotopic Mass

243.00589 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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